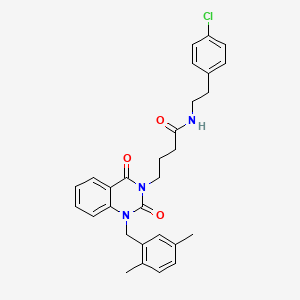
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chlorophenethyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Dihydroquinazoline moiety : Known for various biological activities, including anticancer effects.
- Butanamide linker : Provides structural stability and may influence pharmacokinetics.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have shown that modifications at specific positions can enhance their antitumor properties. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Case Studies
- MTT Assay : A study evaluating the cytotoxicity of related compounds against various cancer cell lines (e.g., C6 glioma, A549 lung adenocarcinoma) demonstrated that certain structural modifications significantly increased cytotoxic effects compared to controls .
- Flow Cytometry : Analysis of apoptotic pathways in treated cancer cells revealed that compounds similar to this compound induced apoptosis primarily through intrinsic pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to cross-linking and subsequent inhibition of replication.
- Enzyme Inhibition : Inhibitory effects on key enzymes involved in tumor growth have been observed, particularly those related to nucleotide synthesis .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural variations affect biological activity. For instance, the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against specific targets .
| Compound Structure | Biological Activity | Mechanism |
|---|---|---|
| Benzothiazole Derivatives | Anticancer | DNA synthesis inhibition |
| Dihydroquinazolines | Antitumor | Apoptosis induction |
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O3/c1-20-9-10-21(2)23(18-20)19-33-26-7-4-3-6-25(26)28(35)32(29(33)36)17-5-8-27(34)31-16-15-22-11-13-24(30)14-12-22/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZBGWKYIDUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













